4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one
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Overview
Description
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoxaline moiety, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the azetidine and piperazine rings further enhances its chemical versatility and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Introduction of the Chlorine Atom: The quinoxaline core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Formation of the Azetidine Ring: The azetidine ring is formed by reacting the chlorinated quinoxaline with an appropriate azetidine precursor under basic conditions.
Formation of the Piperazine Ring: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction involving the azetidine intermediate and a piperazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antipsychotic, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, including DNA, proteins, and enzymes, leading to modulation of their activity. The azetidine and piperazine rings further enhance its binding affinity and specificity, making it a potent compound for various biological applications.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a wide range of biological activities.
Azetidine: A four-membered ring compound with applications in medicinal chemistry.
Piperazine: A six-membered ring compound commonly used in pharmaceuticals.
Uniqueness
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is unique due to the combination of the quinoxaline, azetidine, and piperazine moieties in a single molecule. This unique structure imparts a diverse range of chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-10-1-2-12-13(5-10)18-6-14(19-12)21-7-11(8-21)20-4-3-17-15(22)9-20/h1-2,5-6,11H,3-4,7-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMSJGBOTFIKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=CN=C4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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